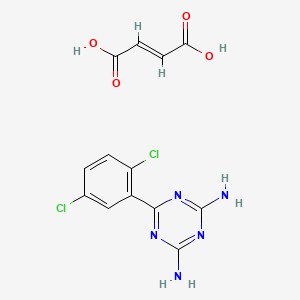6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE
CAS No.:
Cat. No.: VC13634483
Molecular Formula: C13H11Cl2N5O4
Molecular Weight: 372.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11Cl2N5O4 |
|---|---|
| Molecular Weight | 372.16 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | PJLVTVAIERNDEQ-WLHGVMLRSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C/C(=O)O)\C(=O)O |
| SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (CAS: 84504-69-8) is a salt formed by the reaction of the free base irsogladine (C₉H₇Cl₂N₅) with maleic acid (C₄H₄O₄). The maleate counterion improves solubility in polar solvents, facilitating pharmaceutical formulation . Key structural features include:
-
A triazine ring with amino groups at positions 2 and 4.
-
A 2,5-dichlorophenyl group at position 6.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇Cl₂N₅·C₄H₄O₄ |
| Molecular Weight | 372.16 g/mol |
| Melting Point | 183–186°C (decomposes) |
| Solubility | Sparingly soluble in methanol; insoluble in water |
| Partition Coefficient | 1.4 (n-octanol/pH 1.2 buffer) |
| Stability | Stable under inert atmosphere at 2–8°C |
Synthesis and Manufacturing
Synthesis Pathway
The synthesis involves sequential oxidation, nitrification, and cyclization steps:
-
Oxidation of 2,5-dichlorotoluene: Reacted with potassium permanganate in pyridine to yield 2,5-dichlorobenzoic acid.
-
Nitrile Formation: Treated with sulfamic acid and urea under heat to produce 2,5-dichlorobenzonitrile.
-
Triazine Cyclization: Reacted with cyanoguanidine in ethylene glycol with potassium hydroxide catalysis at 110°C .
The maleate salt is formed by neutralizing irsogladine with maleic acid in methoxyethanol, followed by recrystallization .
Pharmacological Mechanisms
cAMP Modulation
Irsogladine maleate non-selectively inhibits phosphodiesterase (PDE) isozymes, elevating intracellular cAMP levels in gastric epithelial cells. This enhances gap junctional communication, promoting mucosal repair .
Anti-Inflammatory Effects
The compound suppresses NSAID-induced TNF-α, IL-8, and RANTES production in co-cultures of gastric epithelial cells and H. pylori. It also reduces myeloperoxidase (MPO) activity, indicating attenuated neutrophil infiltration .
Mucosal Protection
In rat models, irsogladine maleate:
-
Increases mucosal blood flow by 40% at ulcer margins.
-
Reduces ethanol-induced epithelial desquamation by 72%.
-
Inhibits reactive oxygen species (ROS) generation by 65% in human neutrophils .
Clinical Applications
Gastric Ulcer Healing
A double-blind trial (n = 322) compared irsogladine maleate (4 mg/day) against placebo after H. pylori eradication therapy:
Table 2: Ulcer Healing Rates
| Group | Healing Rate (%) | P-value |
|---|---|---|
| Irsogladine maleate | 83.0 | 0.0276 |
| Placebo | 72.2 | — |
Subgroup analysis of eradication failures showed a 57.9% healing rate with irsogladine vs. 26.1% with placebo (P = 0.0366) .
NSAID-Induced Gastropathy
In a 2019 trial (n = 76), irsogladine maleate (2 mg twice daily) reduced endoscopic edema scores by 44% in H. pylori-negative patients using NSAIDs/aspirin (P = 0.0154). No ulcers developed in the treatment group versus two cases in the placebo cohort .
Pharmacokinetics and Metabolism
Absorption and Distribution
-
Tₘₐₓ: 1.3–1.4 hours post-oral administration.
-
Cₘₐₓ: 83.6–84.0 ng/mL for 4 mg doses.
Bioequivalence
A crossover study (n = 20) demonstrated equivalence between film-coated and sugar-coated tablets:
Table 3: Bioequivalence Parameters
| Parameter | Test Tablet | Reference Tablet |
|---|---|---|
| AUC₀–₅₀₄ (ng·h/mL) | 11,005.4 | 10,998.2 |
| T₁/₂ (h) | 126.7 | 131.1 |
Analytical Methods
HPLC–ESI–MS/MS Quantification
A validated method uses lamotrigine as an internal standard:
-
Column: C₁₈ (150 × 2.1 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid/acetonitrile (70:30).
Table 4: Validation Parameters
| Parameter | Value |
|---|---|
| Precision (RSD%) | ≤4.8 |
| Accuracy (%) | 93.2–100.6 |
| Linearity (R²) | 0.999 |
Future Directions
Potential applications under investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume